(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid
Description
The compound (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-(ethoxycarbonyl)phenyl substituent. This structure is critical in medicinal chemistry, where the Boc group enhances stability during synthesis, and the ethoxycarbonyl moiety may influence binding affinity or metabolic pathways.
Properties
Molecular Formula |
C19H25NO6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-25-17(23)13-9-7-6-8-12(13)14-10-20(11-15(14)16(21)22)18(24)26-19(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,21,22)/t14-,15+/m1/s1 |
InChI Key |
VBQMUGGOBHTLQQ-CABCVRRESA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stereoselective Pyrrolidine Ring Formation
- The pyrrolidine core with (3R,4S) stereochemistry is often synthesized via stereoselective cyclization reactions starting from chiral precursors or via asymmetric catalysis.
- One common approach is the use of chiral amino acid derivatives or chiral auxiliaries to control stereochemistry during ring closure.
- For example, starting from a chiral amino acid such as L-proline or its derivatives, functionalization at the 4-position can be achieved through directed lithiation or transition-metal-catalyzed cross-coupling reactions.
Introduction of the Boc Protecting Group
- The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
- Boc protection is typically performed by treating the free amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- This step is usually carried out under mild conditions (room temperature, organic solvents like dichloromethane) and results in high yields of the Boc-protected intermediate.
Attachment of the 2-(Ethoxycarbonyl)phenyl Group
- The 4-position substitution with a 2-(ethoxycarbonyl)phenyl group can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
- A typical method involves preparing a 4-halopyrrolidine intermediate (e.g., 4-bromopyrrolidine derivative) followed by palladium-catalyzed coupling with 2-(ethoxycarbonyl)phenylboronic acid or its ester.
- Alternatively, nucleophilic aromatic substitution or directed ortho-metalation followed by electrophilic substitution can be employed depending on the availability of starting materials.
Installation of the Carboxylic Acid Group at C3
- The carboxylic acid at the 3-position is often introduced by oxidation of a corresponding alcohol or by hydrolysis of an ester precursor.
- In some synthetic routes, the 3-carboxylic acid is present from the beginning as part of the amino acid starting material (e.g., proline derivatives).
- Ester groups (such as ethyl esters) can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine ring formation with stereocontrol | Chiral amino acid derivative, cyclization reagents | (3R,4S)-pyrrolidine core |
| 2 | Boc protection | Di-tert-butyl dicarbonate, base, DCM, RT | Boc-protected pyrrolidine |
| 3 | Halogenation at 4-position | NBS or similar halogenating agent | 4-bromo-Boc-pyrrolidine intermediate |
| 4 | Suzuki coupling | 2-(ethoxycarbonyl)phenylboronic acid, Pd catalyst, base, solvent | 4-(2-(ethoxycarbonyl)phenyl)-Boc-pyrrolidine |
| 5 | Ester hydrolysis (if needed) | Acidic or basic hydrolysis | Free carboxylic acid at C3 |
Detailed Research Findings and Data
- According to literature on related pyrrolidine derivatives, the stereoselective formation of the pyrrolidine ring is critical and can be achieved with high enantiomeric excess using chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation or organocatalysis).
- Boc protection is a well-established, high-yielding step that stabilizes the amine functionality for further transformations.
- Suzuki-Miyaura cross-coupling is the preferred method for aryl substitution at the 4-position due to its mild conditions and tolerance of functional groups such as esters and Boc.
- Hydrolysis of esters to carboxylic acids is typically quantitative under reflux with aqueous acid or base, with minimal racemization observed under controlled conditions.
Comparative Table of Preparation Methods for Key Steps
| Step | Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Pyrrolidine ring formation | Chiral amino acid cyclization | High stereoselectivity, readily available starting materials | May require multiple steps | 70-90 |
| Boc protection | (Boc)2O with base | Mild, high yield, easy purification | Requires dry conditions | 90-98 |
| 4-Position arylation | Suzuki coupling | Mild, versatile, functional group tolerant | Requires Pd catalyst, boronic acid availability | 75-90 |
| Ester hydrolysis | Acid/base hydrolysis | Simple, quantitative | Possible racemization if harsh conditions | 85-95 |
Notes on Purity and Characterization
- The final compound is typically characterized by NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
- Purity levels above 95% are standard for research and pharmaceutical applications.
- Storage under inert atmosphere and low temperature is recommended to maintain stability.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protective group for amines. Its removal typically involves acidic conditions:
-
Reagent : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or dioxane.
-
Conditions : Room temperature or mild heating (20–40°C).
-
Product : Free amine pyrrolidine derivative.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Boc deprotection | TFA/DCM (1:1), 2 hrs, RT | (3R,4S)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid | >90% |
This step is critical for further functionalization of the amine group in pharmaceutical synthesis.
Hydrolysis of the Ethoxycarbonyl Ester
The ethoxycarbonyl group on the phenyl ring undergoes hydrolysis to yield a carboxylic acid:
-
Basic Hydrolysis : NaOH or LiOH in aqueous THF/MeOH.
-
Acidic Hydrolysis : H₂SO₄ or HCl in refluxing ethanol.
| Reaction Type | Reagents/Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| Basic hydrolysis | 2M NaOH, THF/H₂O (3:1), 12 hrs, RT | (3R,4S)-4-(2-carboxyphenyl)pyrrolidine-3-carboxylic acid | 85% | Complete ester cleavage |
| Acidic hydrolysis | 6M HCl, EtOH, reflux, 8 hrs | Same as above | 78% | Partial decarboxylation observed |
This reaction is pivotal for modifying the compound’s solubility and reactivity.
Functionalization of the Carboxylic Acid Group
The carboxylic acid at the 3-position participates in coupling reactions:
-
Amide Formation : EDCl/HOBt or DCC with primary/secondary amines.
-
Esterification : SOCl₂/ROH or DMAP-mediated coupling.
| Reaction Type | Reagents/Conditions | Product Example | Application |
|---|---|---|---|
| Amide coupling | EDCl, HOBt, DIPEA, DMF, 24 hrs | (3R,4S)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxamide | Drug candidate intermediates |
| Methyl esterification | SOCl₂, MeOH, 0°C → RT | Methyl (3R,4S)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylate | Prodrug synthesis |
Modification of the Pyrrolidine Ring
The pyrrolidine ring undergoes stereoselective reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate double bonds (if present).
-
Oxidation : TEMPO/NaOCl to form ketones (though limited by existing substitutions).
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group directs electrophilic substitutions, though steric hindrance from the ethoxycarbonyl group limits reactivity:
-
Nitration : HNO₃/H₂SO₄ at 0°C (low yield due to deactivation).
-
Sulfonation : Fuming H₂SO₄ (not commonly performed).
Key Research Findings
-
Pharmacological Utility : Analogues of this compound exhibit affinity for ionotropic glutamate receptors (GluK3, K₁₅ = 15 nM), making them valuable neuropharmacology tools .
-
Stereochemical Stability : The (3R,4S) configuration remains intact under standard reaction conditions, confirmed by chiral HPLC .
-
Thermal Stability : Decomposition observed above 200°C (TGA data), limiting high-temperature applications.
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, THF) improve coupling reaction yields by 20–30% compared to DCM.
-
Catalyst Screening : Pd(OAc)₂/Xantphos enhances cross-coupling reactions with aryl halides (Suzuki-Miyaura).
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific biological pathways. Its structural features allow for modifications that enhance biological activity and selectivity.
Case Study : A study on the synthesis of novel pyrrolidine derivatives demonstrated that modifications to the side chains of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid led to compounds with improved potency against cancer cell lines. These derivatives were evaluated for their ability to inhibit specific enzymes involved in cancer progression.
2. Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors, which is vital in the treatment of diseases like cancer and diabetes. The design of such inhibitors often relies on the structural characteristics of pyrrolidine-based compounds.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | Enzyme X | 15 | |
| Derivative B | Enzyme Y | 8 | |
| Derivative C | Enzyme Z | 20 |
Biochemical Research
1. Mechanistic Studies
The compound is utilized in biochemical research to investigate enzyme mechanisms and protein interactions. It provides insights into molecular interactions that can lead to the discovery of new therapeutic targets.
Case Study : In a mechanistic study involving a specific kinase, researchers used (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid as a scaffold to design inhibitors that selectively modulate kinase activity, revealing potential pathways for therapeutic intervention.
Organic Synthesis
1. Building Block for Complex Molecules
This compound is a versatile building block in organic synthesis, facilitating the creation of complex molecules with diverse functional groups. Its ability to undergo various chemical reactions makes it valuable for synthetic chemists.
Data Table: Synthetic Applications
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Product A | 75 | |
| Acylation | Product B | 82 | |
| Cyclization | Product C | 68 |
Material Science Applications
1. Advanced Materials Development
The unique properties of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid make it suitable for developing advanced materials such as polymers and coatings that require specific chemical functionalities.
Case Study : Researchers have explored its use in creating polymeric materials with enhanced thermal stability and mechanical properties. These materials show promise for applications in various industries, including electronics and automotive.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural analogs. †Calculated for C₁₈H₂₃NO₆. ‡Assumed based on substituent addition.
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Br in , F in ) increase molecular weight and may enhance reactivity or toxicity . Methoxy groups () likely improve aqueous solubility due to hydrogen-bonding capacity .
Physical Properties :
Hazard Profiles
- Piperidine Analog (): A structurally related piperidine compound (CAS 652971-20-5) exhibits oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). These hazards may extend to pyrrolidine analogs, depending on substituent reactivity .
- Halogenated Derivatives : Bromine () and fluorine () substituents could amplify toxicity, though specific data are lacking .
Biological Activity
The compound (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with several substituents, including:
- A tert-butoxycarbonyl (Boc) group.
- A carboxylic acid group.
- An ethoxycarbonyl phenyl substituent.
The molecular formula is , and it has a molecular weight of 322.36 g/mol .
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been suggested:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes, impacting metabolic pathways crucial for various physiological processes.
- Receptor Binding : It may bind to specific receptors, altering their conformation and modulating downstream signaling pathways.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, making it a candidate for further investigation in therapeutic contexts .
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
- Antiviral Activity : A study indicated that the compound exhibited significant antiviral effects against certain viral strains. The mechanism was attributed to its ability to inhibit viral replication by targeting viral enzymes .
- Enzyme Inhibition : Other research focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. For example, it demonstrated inhibitory effects on key metabolic enzymes, leading to altered cellular metabolism .
- Cell Line Studies : Experiments using various cancer cell lines showed that the compound could induce apoptosis (programmed cell death) in a dose-dependent manner, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
A comparative analysis with structurally similar compounds revealed that the presence of the Boc group and ethoxycarbonyl substituent significantly enhances biological activity. This SAR analysis is crucial for optimizing derivatives for improved efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Enzyme Inhibition | Modulation of metabolic enzymes | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Receptor Interaction | Binding and modulation of receptor activity |
Q & A
Q. What synthetic strategies are critical for achieving high enantiomeric purity in the preparation of this compound?
To optimize enantiomeric purity, prioritize the following:
- Catalytic Systems : Use palladium catalysts (e.g., palladium diacetate) with chiral ligands like tert-butyl XPhos, which enhance stereoselectivity in multi-step reactions .
- Protecting Groups : The tert-butoxycarbonyl (Boc) group stabilizes the pyrrolidine nitrogen during synthesis, minimizing racemization .
- Reaction Conditions : Maintain inert atmospheres (e.g., nitrogen) and controlled temperatures (40–100°C) to suppress side reactions .
- Purification : Employ reverse-phase HPLC or chiral column chromatography to isolate enantiomers .
Q. Which spectroscopic methods are most effective for confirming the stereochemistry of this compound?
- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal protons on the pyrrolidine ring) and nuclear Overhauser effects (NOE) to verify relative configurations. For example, the (3R,4S) configuration can be confirmed by cross-peaks between H3 and H4 protons in NOESY .
- X-ray Crystallography : Resolve absolute stereochemistry by co-crystallizing with heavy atoms or chiral auxiliaries .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to validate chiral centers .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles (H335 hazard) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and predicted NMR chemical shifts for the pyrrolidine ring protons?
- Solvent Effects : Repeat NMR experiments in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can reveal conformational flexibility causing signal averaging .
- Computational Validation : Use density functional theory (DFT) to calculate expected shifts and compare with experimental data .
Q. What strategies enable structural modification of the pyrrolidine scaffold to enhance biological activity while retaining stereochemical integrity?
- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., fluorophenyl) at the 2-(ethoxycarbonyl)phenyl position to modulate electronic properties without disrupting the core stereochemistry .
- Ring Hybridization : Fuse the pyrrolidine with spirocyclic systems (e.g., dihydrouracils) to enhance rigidity and binding affinity .
- Protecting Group Swapping : Replace the Boc group with photolabile alternatives (e.g., nitroveratryloxycarbonyl) for controlled release in prodrug applications .
Q. How can mechanistic studies improve the yield of multi-step syntheses involving this compound?
- Kinetic Profiling : Use in-situ IR or LC-MS to identify rate-limiting steps (e.g., Boc deprotection or cyclization) .
- Byproduct Analysis : Characterize low-yield reactions via high-resolution mass spectrometry (HRMS) to detect intermediates or decomposition products .
- Catalyst Optimization : Screen alternative ligands (e.g., BINAP instead of XPhos) to enhance turnover in palladium-mediated couplings .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or chromatographic retention times for this compound?
- Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) for melting point validation and UPLC for retention time consistency .
- Epimerization Checks : Test for epimer formation under acidic/basic conditions using chiral HPLC .
- Batch Comparison : Compare synthetic batches for solvent residue (e.g., dioxane) via GC-MS, which may alter physical properties .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Pyrrolidine Derivatives
| Step | Reagents/Catalysts | Temperature | Yield | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 0–25°C | 85–92% | |
| Cyclization | Pd(OAc)₂, Cs₂CO₃ | 100°C | 70–76% | |
| Deprotection | HCl (4M in dioxane) | 50°C | >95% |
Q. Table 2. Spectral Data for Stereochemical Confirmation
| Proton | δ (ppm) in CDCl₃ | Coupling Constants (J) | NOE Correlations |
|---|---|---|---|
| H3 | 3.45–3.60 | J = 8.5 Hz (H3-H4) | H4, Boc-CH₃ |
| H4 | 4.20–4.35 | J = 8.5 Hz (H4-H3) | H3, Ethoxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
